molecular formula C11H17N B3021206 4-Ethyl-N-isopropylaniline CAS No. 103093-97-6

4-Ethyl-N-isopropylaniline

Cat. No. B3021206
CAS RN: 103093-97-6
M. Wt: 163.26 g/mol
InChI Key: RXFIEKDCEQLLEH-UHFFFAOYSA-N
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Description

4-Ethyl-N-isopropylaniline is a chemical compound with the molecular formula C6H5N(C2H5)CH(CH3)2 . It has a molecular weight of 163.26 . It is also known as N-Ethyl-N-isopropylaniline .


Synthesis Analysis

The synthesis of anilines like 4-Ethyl-N-isopropylaniline often involves reactions with aryl halides . The direction of elimination for a meta-substituted halide is determined by which hydrogen (i.e., at 3- or 4-) is more acidic, which in turn is governed largely by the inductive effects .


Molecular Structure Analysis

4-Ethyl-N-isopropylaniline contains a total of 29 bonds, including 12 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine (aromatic) .


Chemical Reactions Analysis

As a Lewis acid, 4-Ethyl-N-isopropylaniline exhibits the ability to accept electrons from other molecules, enabling it to form bonds and participate in various chemical reactions . For instance, its reaction with alcohols yields ethers, while its interaction with carboxylic acids results in the formation of amides .


Physical And Chemical Properties Analysis

4-Ethyl-N-isopropylaniline has a refractive index of n20/D 1.534 (lit.) and a density of 0.926 g/mL at 25 °C (lit.) . It has a boiling point of 223-225 °C (lit.) .

Scientific Research Applications

Safety and Hazards

4-Ethyl-N-isopropylaniline may cause damage to organs through prolonged or repeated exposure . It may cause respiratory irritation, and it is harmful if inhaled . It causes serious eye irritation and skin irritation, and it is harmful in contact with skin and if swallowed . It is also a combustible liquid .

properties

IUPAC Name

4-ethyl-N-propan-2-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-4-10-5-7-11(8-6-10)12-9(2)3/h5-9,12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFIEKDCEQLLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-N-isopropylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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